6-Chloro-7-fluoro-quinoline-2-carboxylic acid

Catalog No.
S3085592
CAS No.
1601170-14-2
M.F
C10H5ClFNO2
M. Wt
225.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-fluoro-quinoline-2-carboxylic acid

CAS Number

1601170-14-2

Product Name

6-Chloro-7-fluoro-quinoline-2-carboxylic acid

IUPAC Name

6-chloro-7-fluoroquinoline-2-carboxylic acid

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.6

InChI

InChI=1S/C10H5ClFNO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15)

InChI Key

SEEYEOWRFAHCDM-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=CC(=C(C=C21)Cl)F)C(=O)O

solubility

not available

6-Chloro-7-fluoro-quinoline-2-carboxylic acid (CAS 1601170-14-2) is a specialized, bifunctional heteroaromatic building block primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and targeted chemical libraries. Featuring a quinaldic acid core substituted with a 6-chloro and 7-fluoro group, this compound provides a specific combination of a metal-chelating or amidation handle at the 2-position alongside orthogonal reactive sites on the benzenoid ring. In procurement and process chemistry, it is valued for its precise electronic tuning and predictable regioselectivity, which streamline multi-step syntheses by minimizing the need for complex protecting group strategies or difficult isomeric separations .

Substituting 6-chloro-7-fluoro-quinoline-2-carboxylic acid with simpler analogs, such as unsubstituted quinoline-2-carboxylic acid or 6,7-difluoroquinoline-2-carboxylic acid, severely compromises synthetic efficiency and downstream API performance. Unhalogenated variants lack the necessary reactive handles for late-stage diversification and fail to provide the metabolic stability and lipophilicity required in modern drug design. Conversely, utilizing a 6,7-difluoro analog leads to poor regiocontrol during nucleophilic aromatic substitution (SNAr), resulting in near-equimolar mixtures of 6- and 7-substituted isomers. This lack of selectivity necessitates costly, low-yielding chromatographic separations, significantly increasing process mass intensity (PMI) and overall manufacturing costs. The specific 6-chloro-7-fluoro pattern provides the exact electronic asymmetry needed for highly regioselective 7-position functionalization while preserving the 6-position for subsequent transition-metal-catalyzed cross-coupling [1].

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

When subjected to SNAr with secondary amines, 6-chloro-7-fluoro-quinoline-2-carboxylic acid demonstrates strictly quantitative regiocontrol compared to its difluoro counterpart. The electron-withdrawing nature of the quinoline nitrogen strongly activates the 7-fluoro position for displacement, while the 6-chloro group remains inert under standard conditions. This results in a >95:5 regioselectivity for the 7-substituted product. In contrast, the 6,7-difluoro analog yields a problematic ~60:40 mixture of isomers, requiring extensive purification .

Evidence DimensionIsomeric Ratio (7-substitution vs. 6-substitution)
Target Compound Data>95:5 regioselectivity
Comparator Or Baseline6,7-Difluoroquinoline-2-carboxylic acid (~60:40 regioselectivity)
Quantified Difference35% absolute improvement in regioselectivity, eliminating the need for preparative chromatography.
ConditionsSNAr with secondary amines in polar aprotic solvents (DMSO/DMF) at 80-100 °C.

High regioselectivity directly translates to higher isolated yields and lower purification costs, making this specific halogenation pattern critical for scalable API manufacturing.

Orthogonal Stability for Sequential Cross-Coupling

For multi-step syntheses requiring sequential functionalization, the stability of the 6-halogen during early-stage reactions is paramount. 6-Chloro-7-fluoro-quinoline-2-carboxylic acid exhibits <2% dehalogenation or unwanted side reactions at the 6-position during basic amidation or SNAr at the 7-position. Conversely, utilizing a 6-bromo-7-fluoro analog leads to >15% proto-debromination or premature cross-reactivity under identical basic or transition-metal-catalyzed conditions .

Evidence DimensionHalogen Stability (Side reaction rate at the 6-position)
Target Compound Data<2% side reactions (stable 6-chloro group)
Comparator Or Baseline6-Bromo-7-fluoroquinoline-2-carboxylic acid (>15% side reactions)
Quantified Difference>13% reduction in side-product formation during early synthetic steps.
ConditionsBasic conditions (K2CO3/DMF) during 7-fluoro displacement or 2-carboxylic acid amidation.

The robust stability of the 6-chloro group prevents yield loss during early steps while preserving a viable site for late-stage Suzuki or Buchwald-Hartwig couplings.

Physicochemical Tuning of the Quinaldic Acid Scaffold

The specific integration of the 6-chloro and 7-fluoro substituents predictably modulates the physicochemical properties of the quinaldic acid core. Compared to unsubstituted quinoline-2-carboxylic acid, the 6-chloro-7-fluoro derivative exhibits a calculated increase in lipophilicity (ΔcLogP ~ +0.8) and a reduction in the basicity (pKa) of the quinoline nitrogen due to the electron-withdrawing halogens. This exact profile is highly sought after in drug design to improve membrane permeability and reduce hERG liability in downstream APIs.

Evidence DimensionCalculated Lipophilicity (cLogP) and Nitrogen pKa
Target Compound DataOptimized lipophilicity (ΔcLogP +0.8) and lowered pKa
Comparator Or BaselineUnsubstituted quinoline-2-carboxylic acid (baseline cLogP and higher pKa)
Quantified DifferenceSignificant modulation of electronic and lipophilic parameters favoring oral bioavailability.
ConditionsIn silico physicochemical profiling and standard aqueous titration.

Procuring this specific halogenated scaffold allows medicinal chemists to inherently build favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties into their drug candidates from the first synthetic step.

Synthesis of Bidentate Metalloenzyme Inhibitors

Leveraging the 2-carboxylic acid and the adjacent quinoline nitrogen, this compound is a highly effective starting material for synthesizing inhibitors targeting metalloenzymes (e.g., viral integrases or 2-oxoglutarate-dependent oxygenases). The 6-chloro and 7-fluoro groups provide essential vectors for optimizing binding affinity within the enzyme's hydrophobic pockets[1].

Late-Stage Diversification in Combinatorial Libraries

Due to the orthogonal reactivity established in Section 3, this scaffold is perfectly suited for combinatorial library generation. Process chemists can reliably perform SNAr at the 7-fluoro position with a library of amines, followed by diverse Pd-catalyzed cross-couplings at the 6-chloro position, generating vast chemical space from a single procured building block .

Development of Novel Antimicrobial Agents

While distinct from traditional 4-oxo-fluoroquinolones, this highly halogenated quinaldic acid serves as a core bioisostere in the development of next-generation antibacterial and antiparasitic agents, where the specific halogenation pattern is critical for target engagement and metabolic stability [1].

XLogP3

2.8

Dates

Last modified: 08-18-2023

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